molecular formula C12H16BrNO2S3 B2668059 (1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane CAS No. 1795192-12-9

(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane

Cat. No. B2668059
CAS RN: 1795192-12-9
M. Wt: 382.35
InChI Key: RRMOMPKLVPRGJK-UHFFFAOYSA-N
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Description

(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C12H16BrNO2S3 and its molecular weight is 382.35. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

The synthesis and utilization of bicyclic octanes, such as the mentioned compound, are pivotal in organic chemistry for constructing complex molecules with high precision. For example, the synthesis of sulfoxides via the oxidation of sulfides with bromine complexes demonstrates the utility of bicyclic structures in achieving selective oxidation reactions, providing a method to incorporate oxygen isotopes into sulfoxides efficiently (Ōae et al., 1966). Similarly, the synthesis of sulfur derivatives of 6,8-dioxabicyclo[3.2.1]octanes highlights the capability of these structures to serve as scaffolds for natural product synthesis (Schmidt et al., 2018).

Catalyst Design

Bicyclic octanes have been explored for their catalytic applications. The Brønsted acidic ionic liquids based on bicyclic structures have shown efficacy in the desulfurization of diesel, demonstrating the versatility of these compounds in environmental chemistry. The catalytic process allows for high sulfur removal under mild conditions, indicating the potential for these materials in industrial applications (Gao et al., 2010).

Material Science and Electrochemistry

In material science, the water-soluble derivatives of bicyclic octanes have been utilized in the development of high-contrast solid-state electrochromic devices. The synthesis of regioregular water-soluble 3,4-propylenedioxythiophene derivative showcases the application of these compounds in fabricating devices with enhanced electrochromic properties, such as improved color contrast and switching times (Jain et al., 2009).

properties

IUPAC Name

8-(5-bromothiophen-2-yl)sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S3/c1-17-10-6-8-2-3-9(7-10)14(8)19(15,16)12-5-4-11(13)18-12/h4-5,8-10H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMOMPKLVPRGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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